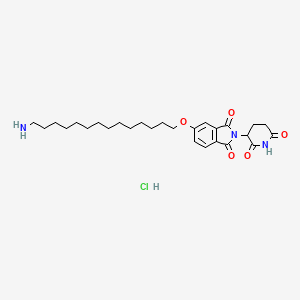
Thalidomide-5-O-C14-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-O-C14-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. Thalidomide-5-O-C14-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein. This compound can be connected to a ligand for protein by a linker to form PROTACs (Proteolysis Targeting Chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C14-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce a long alkyl chain with an amine group at the terminal end. This is typically achieved through a series of organic reactions including alkylation, amidation, and hydrochloride salt formation .
Industrial Production Methods: Industrial production of Thalidomide-5-O-C14-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: Thalidomide-5-O-C14-NH2 (hydrochloride) can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
Thalidomide-5-O-C14-NH2 (hydrochloride) is primarily used in the field of chemical biology and medicinal chemistry. Its ability to recruit CRBN protein makes it a valuable tool in the development of PROTACs, which are used to target and degrade specific proteins within cells. This has significant implications for cancer therapy, as it allows for the selective degradation of oncogenic proteins .
Mechanism of Action
The compound exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is leveraged in the design of PROTACs to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness: Thalidomide-5-O-C14-NH2 (hydrochloride) is unique due to its long alkyl chain and terminal amine group, which allows it to be used in the formation of PROTACs. This structural modification enhances its ability to recruit CRBN protein and facilitates the targeted degradation of specific proteins .
Properties
Molecular Formula |
C27H40ClN3O5 |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
5-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O5.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-35-20-13-14-21-22(19-20)27(34)30(26(21)33)23-15-16-24(31)29-25(23)32;/h13-14,19,23H,1-12,15-18,28H2,(H,29,31,32);1H |
InChI Key |
RIEYOYMQRJMSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















